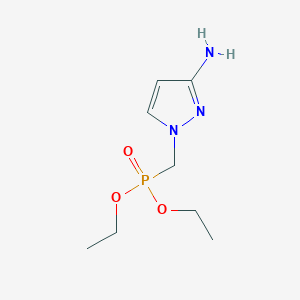
Diethyl (3-aminopyrazol-1-YL)methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-aminopyrazol-1-YL)methylphosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a pyrazole ring, which is further substituted with an amino group. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-aminopyrazol-1-YL)methylphosphonate typically involves the reaction of diethyl phosphite with a suitable pyrazole derivative. One common method is the Arbuzov reaction, where diethyl phosphite reacts with a halogenated pyrazole under basic conditions to form the desired phosphonate compound . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve yields . This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-aminopyrazol-1-YL)methylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The amino group on the pyrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted pyrazole compounds. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Diethyl (3-aminopyrazol-1-YL)methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl (3-aminopyrazol-1-YL)methylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site, preventing the natural substrate from binding and thus blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl methylphosphonate: A simpler phosphonate compound with similar reactivity but lacking the pyrazole ring.
Diethyl cyanomethylphosphonate: Contains a cyano group instead of an amino group, leading to different chemical properties and applications.
Uniqueness
Diethyl (3-aminopyrazol-1-YL)methylphosphonate is unique due to the presence of the pyrazole ring and the amino group, which provide additional sites for chemical modification and enhance its potential as a versatile building block in synthetic chemistry
Properties
Molecular Formula |
C8H16N3O3P |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H16N3O3P/c1-3-13-15(12,14-4-2)7-11-6-5-8(9)10-11/h5-6H,3-4,7H2,1-2H3,(H2,9,10) |
InChI Key |
BFOAAQURVFNNTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CN1C=CC(=N1)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















